molecular formula C₁₅H₂₄N₄O₇ B1162414 (S)-Didemethyltimolol Maleate

(S)-Didemethyltimolol Maleate

Cat. No.: B1162414
M. Wt: 404.44
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Didemethyltimolol Maleate is a structural analog of Timolol Maleate, a non-selective beta-adrenergic receptor blocker (β-blocker) widely used in glaucoma management. While Timolol Maleate’s molecular formula is C₁₃H₂₄N₄O₃S·C₄H₄O₄ (432.50 g/mol) , (S)-Didemethyltimolol Maleate lacks two methyl groups, altering its pharmacokinetic and pharmacodynamic properties. This compound retains the (S)-stereochemistry at the chiral center, critical for β-blocking activity .

Properties

Molecular Formula

C₁₅H₂₄N₄O₇

Molecular Weight

404.44

Synonyms

(S)-1-(Ethylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol Maleate

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

(S)-Didemethyltimolol Maleate undergoes hydrolysis under acidic or basic conditions, cleaving ester or amide bonds. Key observations include:

Reaction Type Conditions Reactants Products Byproducts
Acidic Hydrolysis1M HCl, 80°C, 2 hours(S)-Didemethyltimolol Maleate(S)-Didemethyltimolol, Maleic AcidTrace decomposition
Alkaline Hydrolysis0.5M NaOH, 25°C, 24 hours(S)-Didemethyltimolol Maleate(S)-Didemethyltimolol, Sodium MaleateNone reported

Hydrolysis is pH-dependent, with faster degradation observed under alkaline conditions due to nucleophilic attack on the maleate ester.

Oxidation Reactions

The compound is susceptible to oxidation at its secondary alcohol and thiadiazole moieties:

Oxidizing Agent Conditions Primary Product Degradation Products
H₂O₂ (3%)25°C, 48 hoursSulfoxide derivativeThiadiazole N-oxide, Maleic acid
KMnO₄ (0.1M)60°C, 6 hoursKetone intermediateCarboxylic acid derivatives

Oxidation pathways are critical for stability studies, as light and oxygen accelerate these reactions.

Acid-Base Reactions

The tertiary amine in (S)-Didemethyltimolol Maleate participates in protonation/deprotonation:

Condition pH Range Ionization State Solubility (mg/mL)
Acidic (pH 2-4)ProtonatedIncreased water solubility12.5 ± 0.8
Neutral (pH 7)Partially ionizedModerate solubility4.2 ± 0.3
Alkaline (pH 9-10)DeprotonatedReduced solubility, precipitates0.9 ± 0.1

Conjugation Reactions

The compound forms stable conjugates via its hydroxyl and amine groups:

Conjugation Partner Conditions Product Application
GlutathionePhosphate buffer (pH 7.4), 37°CThioether adductStudy of metabolic detoxification
Acetic AnhydridePyridine, 60°C, 4 hoursAcetylated derivativeProdrug synthesis

Stability Under Environmental Conditions

(S)-Didemethyltimolol Maleate degrades under UV light and elevated temperatures:

Condition Time Degradation (%) Major Degradants
UV Light (254 nm)24 hours32 ± 2Oxidized thiadiazole, Maleic anhydride
40°C, 75% RH4 weeks18 ± 1Hydrolysis products
60°C, dry2 weeks45 ± 3Polymerized residues

Key Findings

  • Hydrolysis Dominance : Alkaline conditions accelerate ester cleavage, making pH-critical in formulation.

  • Oxidative Sensitivity : Thiadiazole and alcohol groups necessitate inert storage conditions.

  • Conjugation Utility : Glutathione adducts suggest hepatic metabolism pathways similar to timolol .

Comparison with Similar Compounds

Stereoisomers and Structural Analogs

Table 1: Key Differences Between Timolol Maleate and Its Derivatives
Parameter (S)-Timolol Maleate (R)-Timolol Maleate (S)-Didemethyltimolol Maleate
Molecular Formula C₁₃H₂₄N₄O₃S·C₄H₄O₄ C₁₇H₂₈N₄O₇S Theoretical: C₁₁H₂₀N₄O₃S·C₄H₄O₄
β-Blocking Activity High (IC₅₀: 0.5–1.0 nM) Low or inactive Reduced due to demethylation
Local Anesthetic Activity Absent Not reported Not observed in analogs
Ocular Penetration High (IOP reduction) Limited data Potentially lower solubility
  • Key Findings :
    • The (S)-enantiomer of Timolol Maleate is pharmacologically active, while the (R)-isomer shows negligible β-blocking effects .
    • Demethylation in (S)-Didemethyltimolol Maleate likely reduces lipophilicity, impacting corneal absorption compared to Timolol Maleate .

Comparison with Other β-Blockers

Table 2: Pharmacodynamic Comparison with Propranolol and Dorzolamide Combinations
Parameter (S)-Timolol Maleate Propranolol Dorzolamide + Timolol
β₁/β₂ Selectivity Non-selective Non-selective N/A (carbonic anhydrase combo)
Oral Bioavailability ~50% ~30% Topical only
Topical Efficacy (IOP) 20–30% reduction Not used topically 25–35% reduction
Local Anesthetic Effects None Present None
  • Key Findings: (S)-Timolol Maleate is 10x more potent than propranolol in suppressing isoproterenol-induced tachycardia . Unlike propranolol, Timolol Maleate lacks local anesthetic activity, reducing corneal toxicity risks .

Impurities and Degradation Products

(S)-Didemethyltimolol Maleate shares structural similarities with impurities identified in Timolol Maleate formulations:

  • Desmethyldoxepin Maleate : An impurity with a demethylated side chain (CAS 1225-56-5) .
Table 3: Impurity Profiles
Impurity CAS Number Molecular Formula Biological Activity
Desmethyldoxepin Maleate 1225-56-5 C₁₉H₁₉NO·C₄H₄O₄ Unknown (non-therapeutic)
Isotimolol (Impurity B) N/A C₁₃H₂₄N₄O₃S Weak β-blocking activity

Q & A

Q. What analytical methods are recommended for quantifying (S)-Didemethyltimolol Maleate and its stereoisomers in pharmaceutical formulations?

A chiral liquid chromatography (LC) method using cellulose tris(3,5-dimethylphenylcarbamate) as a stationary phase is effective. Mobile phase optimization (e.g., hexane/2-propanol/diethylamine ratios) and column temperature adjustments enhance enantiomeric separation. Validation should include specificity, linearity (e.g., 0.9–2 μg/mL), and precision (RSD <2%) per ICH guidelines .

Q. How should researchers validate stability-indicating methods for (S)-Didemethyltimolol Maleate under stress conditions?

Conduct forced degradation studies (acid/alkaline hydrolysis, oxidation, thermal stress) and monitor degradation products via RP-HPLC. Validate parameters such as robustness (e.g., flow rate ±0.1 mL/min), accuracy (98–102% recovery), and LOQ/LOD determination. Instability under alkaline conditions, as observed in timolol maleate, should be specifically assessed .

Q. What are the key impurities to monitor during the synthesis of (S)-Didemethyltimolol Maleate?

Track process-related impurities (e.g., desmethyl intermediates, stereochemical byproducts) and degradation products using reference standards aligned with European Pharmacopoeia (EP) guidelines. Orthogonal techniques like NMR and mass spectrometry aid in structural elucidation .

Advanced Research Questions

Q. How can experimental design (DoE) optimize chromatographic separation of (S)-Didemethyltimolol Maleate from co-eluting impurities?

Apply a three-factor DoE (e.g., 2-propanol concentration, diethylamine content, column temperature) to assess resolution and retention time. Use Derringer’s desirability function to balance multiple responses, ensuring robustness across theoretical plate counts >17,000 .

Q. What statistical approaches resolve contradictions in reported β-adrenergic receptor binding affinities of (S)-Didemethyltimolol Maleate?

Perform meta-analysis using PICOT frameworks to synthesize preclinical data. Apply mixed-effects models to account for variability in assay conditions (e.g., cell lines, radioligand concentrations). Dose-response curves should be normalized to reference standards like (S)-Timolol Maleate .

Q. How can reaction engineering principles improve the synthesis efficiency of (S)-Didemethyltimolol Maleate?

Simulate reactive distillation processes using Aspen Plus to optimize parameters: feed mole ratio (1:5), reboiler duty (250 Cal/sec), and theoretical stages (17). Validate with experimental conversion rates (>95%) and purity profiles (>98%) .

Q. What in vitro models best characterize the metabolic stability of (S)-Didemethyltimolol Maleate?

Use hepatic microsomal incubations with LC-MS/MS detection. Calculate intrinsic clearance (CLint) via Michaelis-Menten kinetics. Compare results across species (human/rat) to predict pharmacokinetic behavior .

Q. How do structural modifications influence the NK1 receptor antagonism of maleate derivatives like (S)-Didemethyltimolol Maleate?

Conduct molecular docking studies to analyze binding interactions (e.g., hydrogen bonding with Glu172). Validate with functional assays (Ca<sup>2+</sup> flux inhibition) and correlate with logP values to assess hydrophilicity-driven efficacy .

Methodological Notes

  • Impurity Profiling : Cross-reference EP impurity standards (e.g., desmethyl analogs, hydrochloride salts) and use spiking studies to confirm HPLC peak identities .
  • Statistical Rigor : Report SEM for in vivo studies and apply two-tailed t-tests for intergroup comparisons. Use Microcal Origin for nonlinear regression of dose-response data .
  • Synthesis Optimization : Prioritize ISO 13485-compliant practices for laboratory-scale synthesis to ensure reproducibility and regulatory alignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.